2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
CAS No.: 246512-44-7
Cat. No.: VC21350167
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 246512-44-7 |
---|---|
Molecular Formula | C15H23N3O4 |
Molecular Weight | 309.36 g/mol |
IUPAC Name | 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide |
Standard InChI | InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) |
Standard InChI Key | HFUBNPPCNQAACT-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 |
Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 |
Parameter | Value |
---|---|
CAS Registry Number | 246512-44-7 |
Empirical Formula | C15H23N3O4 |
Molecular Weight | 309.36 g/mol |
MDL Number | MFCD26395622 |
These identification parameters are essential for research, regulatory, and quality control purposes in pharmaceutical and chemical contexts .
Chemical Properties and Structure
Structural Characteristics
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide features a benzamide core with several key functional groups:
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An amino group (-NH2) at the 2-position
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A methoxy group (-OCH3) at the 4-position
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A morpholinopropoxy group at the 5-position
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A carboxamide group (-CONH2)
This specific arrangement of functional groups contributes to the compound's chemical behavior, reactivity, and potential biological interactions. The presence of both polar and non-polar moieties influences its solubility profile and interactions with biological targets.
Physical and Chemical Properties
The compound exhibits the following physical and chemical properties:
Property | Value |
---|---|
Physical form | Solid |
Color | Off-white to pink |
Melting point | 153.5 °C |
Boiling point | 460.6±45.0 °C (Predicted) |
Density | 1.208±0.06 g/cm³ (Predicted) |
pKa | 15.86±0.50 (Predicted) |
Recommended storage temperature | -20°C |
These properties are important considerations for handling, storage, and applications in research and pharmaceutical manufacturing .
Synthesis and Production Methods
Related Synthetic Methods
Information about the synthesis of related compounds provides insights into potential approaches. For example, the synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzamide (a related compound with CAS No. 861453-16-9) involves:
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Using a starting compound (Compound 5)
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Dissolving it in dimethyl sulfoxide
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Adding anhydrous potassium carbonate and warming to 50°C
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Slowly adding 30% hydrogen peroxide solution while controlling the reaction temperature
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Continuing stirring for 1.5 hours, followed by dilution with water and cooling
This provides a template for understanding the types of reaction conditions and steps that might be involved in the synthesis of our target compound.
Applications in Pharmaceutical Chemistry
Role in Gefitinib Production and Quality Control
The primary application of the compound is in pharmaceutical contexts, specifically in relation to Gefitinib, a targeted anticancer drug. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide serves as:
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An impurity of Gefitinib that must be monitored and controlled in pharmaceutical manufacturing
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A potential intermediate in the synthetic pathway of Gefitinib
Related compounds in this family, such as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid, have been identified as key intermediates in the synthesis of Gefitinib, supporting the importance of our target compound in this pharmaceutical context.
Research Applications
As a compound with a defined structure and relationship to pharmaceutically active molecules, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide may find applications in:
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Medicinal chemistry research
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Method development for pharmaceutical analysis
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Reference standards for impurity profiling
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Structure-activity relationship studies for tyrosine kinase inhibitors
The compound is particularly valuable for research purposes, as indicated by its classification for "research use only" in some contexts .
Structure-Activity Relationship Insights
Comparison with Related Compounds
Studies on related compounds provide context for understanding the potential biological significance of our target compound. For example, research on similar benzamide derivatives has shown various activities and structure-activity relationships:
Compound | CC50(μM) | EC50(μM) | Selectivity Index | ClogP | tPSA |
---|---|---|---|---|---|
36 | 73.15 ± 4.91 | 1.47 ± 0.23 | 48 | 2.54 | 76.6 |
37 | 106.2 | 1.55 ± 0.53 | 68 | 3.07 | 76.6 |
38 | 112.7 ± 21.4 | 1.10 ± 0.40 | 103 | 2.85 | 76.6 |
42 | 49.18 ± 7.84 | >22.2 | / | 2.44 | 89.1 |
While these compounds differ from our target compound, they demonstrate how subtle structural variations can significantly impact biological activity profiles .
Safety Parameter | Classification |
---|---|
Signal word | Warning |
Pictogram | Exclamation Mark Irritant (GHS07) |
Hazard and Precautionary Statements
The compound is associated with the following GHS hazard statements:
Hazard Statement | Description |
---|---|
H302 | Acute toxicity, oral |
H315 | Skin corrosion/irritation |
H319 | Serious eye damage/eye irritation |
H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Corresponding precautionary measures include:
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P312 | IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety guidelines underscore the importance of proper handling procedures when working with this compound in research or industrial settings .
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